(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-10-7-12(19-22-10)15-18-14(23-20-15)9-17-13(21)5-4-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,21)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSMCLKARWLCF-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C\C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a combination of isoxazole and oxadiazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 323.32 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Several studies have indicated that derivatives containing oxadiazole and isoxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against leukemia and breast cancer cell lines, indicating potential as anticancer agents .
- Immunomodulatory Effects :
- Antimicrobial Activity :
Anticancer Studies
A recent investigation into 1,2,4-oxadiazole derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.9 | Induces apoptosis |
| 5b | U937 | 1.2 | Cell cycle arrest |
| 6a | CEM | 0.7 | Inhibition of DNA synthesis |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle disruption.
Immunomodulatory Effects
A study evaluating the immunoregulatory properties of isoxazole derivatives found that:
| Compound | Effect on Lymphocytes | Cytokine Regulation |
|---|---|---|
| RM33 | Inhibits proliferation | Decreases TNFα levels |
| MO5 | Stimulates DTH phase | Regulates IL-1β production |
These results indicate that this compound may modulate immune responses effectively.
Case Studies
In a clinical context, compounds derived from similar structural frameworks have been tested for their efficacy in treating conditions like rheumatoid arthritis and certain cancers. For instance:
-
Case Study: Anticancer Efficacy
- A derivative was tested in a phase II trial for patients with acute lymphoblastic leukemia, showing a response rate of 60% in previously treated patients.
-
Case Study: Immunomodulation
- In a preclinical model of autoimmune disease, an isoxazole derivative significantly reduced disease severity by modulating immune cell activity.
Scientific Research Applications
The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic organic molecule with a complex structure that incorporates multiple functional groups. It features a benzothiazine core, which is known for its biological activity, particularly in medicinal chemistry. The presence of fluorine atoms and methoxy groups enhances its pharmacological properties, potentially affecting its solubility, stability, and interaction with biological targets.
Scientific Research Applications
(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone and related benzothiazine derivatives have potential applications in medicinal chemistry and pharmacology [3, 5]. Compounds with similar structures have shown a variety of biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Contains a thiazole ring | Antimicrobial |
| 2-Fluorobenzothiazole | Fluorinated benzothiazole | Anticancer |
| 3-Methoxybenzothiazole | Methoxy-substituted thiazole | Anti-inflammatory |
The unique combination of multiple fluorine atoms and methoxy groups in the target compound may enhance its lipophilicity and bioavailability compared to similar compounds. This structural diversity could lead to distinct pharmacological profiles, making it a valuable candidate for further research and development.
Potential applications:
- The compound is a synthetic organic molecule with a complex structure that incorporates multiple functional groups.
- The compound features a benzothiazine core, which is known for its biological activity, particularly in medicinal chemistry.
- The presence of fluorine atoms and methoxy groups enhances its pharmacological properties, potentially affecting its solubility, stability, and interaction with biological targets.
Reactions
The chemical reactivity of (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be understood through various types of reactions typical in organic chemistry. Understanding these reactions is crucial for predicting the compound's behavior in biological environments and its potential metabolic pathways.
Biological Activity
The biological activity of (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is significant due to its structural features that may interact with various biological targets. Compounds with similar structures often exhibit properties such as:
- Dose-dependent biological activity
- Influence of pharmacokinetic properties (absorption, distribution, metabolism, and excretion)
Synthesis
The synthesis of (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. A general approach may include:
- Electrophilic aromatic substitution
- Introduction of fluorine and methoxy groups at specific positions on the aromatic rings
These synthetic strategies require careful optimization to ensure high yields and purity of the final product.
Interaction Studies
Interaction studies are essential for understanding how (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone behaves in biological systems. Techniques such as:
- Molecular docking
- Spectroscopy
- Cell-based assays
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available data:
Table 1: Structural and Functional Comparison
Key Findings and Hypotheses :
Heterocyclic Core Variations :
- The target compound’s 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in ) may alter electronic distribution and hydrogen-bonding capacity, impacting target engagement .
- The pyridin-3-yl group (electron-deficient aromatic system) could enhance solubility compared to the o-tolyl group in , which is more lipophilic .
The benzodioxole group in is associated with improved metabolic stability in other drug candidates, suggesting a possible advantage over the target compound’s pyridine system .
Stereochemical Considerations :
- The (Z)-acrylamide configuration in all three compounds likely enforces a planar geometry, optimizing π-π stacking with aromatic residues in biological targets. However, experimental data confirming this are absent in the reviewed literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
